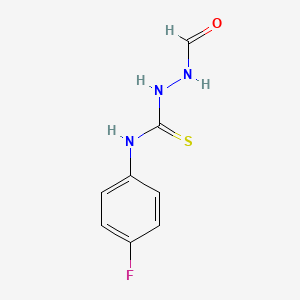

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide

Übersicht

Beschreibung

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide can be synthesized through the reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate in hot ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product . The resulting compound can be purified by recrystallization from ethanol to obtain colorless crystals suitable for further analysis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The compound’s thiosemicarbazide moiety is reactive towards nucleophiles, allowing for substitution reactions at specific positions on the molecule.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

Nucleophilic Substitution: Substituted thiosemicarbazides with various functional groups depending on the nucleophile used.

Oxidation: Oxidized derivatives, including sulfoxides and sulfones.

Reduction: Reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Thiosemicarbazones, including derivatives like 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide, have shown significant anti-cancer properties. Studies indicate that these compounds can inhibit tumor growth through various mechanisms:

- Mechanism : They often act as metal chelators, forming complexes that induce reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Case Studies : For instance, certain thiosemicarbazones demonstrated IC50 values ranging from 3.36 to 21.35 μM against various human tumor cell lines, indicating potent anti-proliferative effects .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Research has shown that thiosemicarbazones can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL .

- Antifungal and Antiviral Properties : Some derivatives have also been evaluated for their antifungal and antiviral activities, showcasing a broad spectrum of efficacy against different microbial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiosemicarbazones:

- Functional Groups : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring significantly enhances biological activity by increasing lipophilicity and altering molecular interactions .

- Hybridization Approaches : Molecular hybridization techniques are being explored to combine effective moieties from different compounds to create more potent derivatives .

Potential Applications in Drug Development

Given their diverse biological activities, thiosemicarbazones are being investigated for various therapeutic applications:

- Cancer Therapy : As potential candidates for novel anti-cancer drugs due to their ability to target multiple pathways involved in tumor growth.

- Infectious Diseases : Their antimicrobial properties make them suitable for developing new antibiotics or antifungal agents.

- Enzyme Inhibition : Some thiosemicarbazones have been identified as effective inhibitors of enzymes like tyrosinase, which is relevant in cosmetic applications for skin whitening agents .

Data Tables

Wirkmechanismus

The mechanism of action of 1-Formyl-4-(4-fluorophenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which plays a role in cancer cell proliferation . Additionally, it can induce apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methoxyphenyl)thiosemicarbazide: Similar structure with a methoxy group instead of a fluorine atom.

4-(4-Bromophenyl)thiosemicarbazide: Contains a bromine atom in place of the fluorine atom.

4-(4-Chlorophenyl)thiosemicarbazide: Features a chlorine atom instead of a fluorine atom.

Uniqueness

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for medicinal chemistry research .

Biologische Aktivität

1-Formyl-4-(4-fluorophenyl)thiosemicarbazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Overview of Thiosemicarbazides

Thiosemicarbazides are a class of compounds known for their broad spectrum of biological activities. The presence of different substituents, such as the fluorine atom in this compound, can significantly influence their pharmacological properties. The fluorine atom enhances lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable candidate for drug development.

Target Pathways

The biological activity of this compound is mediated through several biochemical pathways:

- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various human tumor cell lines. For instance, it has demonstrated an IC50 value ranging from 3.36 to 21.35 μM in different cancer cell lines, indicating its potential as an effective anticancer agent .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against Gram-positive bacteria, showing promising results with minimal inhibitory concentrations (MICs) that suggest effectiveness against certain strains .

- Anti-inflammatory Effects : The thiosemicarbazide derivatives are also being investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Experimental Results

- Antiproliferative Activity : In comparative studies, this compound exhibited greater cytotoxicity than traditional chemotherapeutics like 5-fluorouracil (5-FU). It was found to be about twice as cytotoxic against the M14 cell line (SI = 1.82), highlighting its potential as a safer alternative in cancer therapy .

- Antimicrobial Efficacy : Research indicated that the compound showed activity against Staphylococcus aureus, with MIC values ranging from 62.5 to 1000 µg/mL. However, it was ineffective against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae at tested concentrations .

- Metabolic Stability : The compound's stability under laboratory conditions was assessed, revealing that it remains stable but may degrade under extreme conditions such as high temperatures or pH levels.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Unique Feature | Anticancer Activity (IC50 μM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Fluorine atom | 3.36 - 21.35 | Effective against Gram-positive bacteria |

| 4-(4-Methoxyphenyl)thiosemicarbazide | Methoxy group | >40 | Limited activity |

| 4-(4-Bromophenyl)thiosemicarbazide | Bromine atom | >582 | Ineffective |

This table illustrates that the presence of the fluorine atom significantly enhances both the anticancer and antimicrobial activities compared to other derivatives.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)carbamothioylamino]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3OS/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAKBGAXQVERMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.